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Compound of Interest

Compound Name: 2-Amino-5-cyanopyridine

Cat. No.: B188168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-5-cyanopyridine is a versatile heterocyclic building block in medicinal chemistry. Its

reaction with nucleophiles, such as hydrazine, provides a direct route to fused heterocyclic

systems of significant pharmacological interest. Specifically, the reaction with hydrazine hydrate

leads to the formation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine. This scaffold is a known

inhibitor of several protein kinases implicated in neurodegenerative diseases, making it a

valuable lead structure in drug discovery programs, particularly for conditions like Alzheimer's

disease.

Reaction Mechanism
The reaction of 2-amino-5-cyanopyridine with hydrazine proceeds via a nucleophilic addition

to the nitrile group, followed by an intramolecular cyclization. This transformation is an example

of a Thorpe-Ziegler reaction, which is a base-catalyzed intramolecular condensation of a

dinitrile or, in this case, a molecule with functionalities that can form a cyclic enamine.

The proposed mechanism is as follows:

Nucleophilic Attack: The terminal nitrogen of hydrazine, being a strong nucleophile, attacks

the electrophilic carbon of the nitrile group in 2-amino-5-cyanopyridine.
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Intermediate Formation: This attack forms a hydrazone-like intermediate.

Intramolecular Cyclization: The amino group on the pyridine ring then attacks the imine

carbon of the intermediate in an intramolecular fashion.

Aromatization: Subsequent proton transfers and tautomerization lead to the stable, aromatic

3,6-diamino-1H-pyrazolo[3,4-b]pyridine.
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Caption: Reaction pathway from 2-amino-5-cyanopyridine to 3,6-diamino-1H-pyrazolo[3,4-
b]pyridine.
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Application in Drug Development: Kinase Inhibition
in Alzheimer's Disease
Derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors

of several protein kinases that are key players in the pathology of Alzheimer's disease.[1]

These kinases, including Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase-3

(GSK-3), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), are

involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease

leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[2][3][4]

The inhibition of these kinases by pyrazolo[3,4-b]pyridine derivatives presents a promising

therapeutic strategy to mitigate the progression of Alzheimer's disease.
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Caption: Inhibition of key kinases in Alzheimer's disease by 3,6-diamino-1H-pyrazolo[3,4-
b]pyridine.

Quantitative Data
The following table summarizes the inhibitory activity of a derivative, 3,6-diamino-4-phenyl-1H-

pyrazolo[3,4-b]pyridine-5-carbonitrile, against key protein kinases implicated in Alzheimer's

disease.

Kinase IC₅₀ (µM) Reference

DYRK1A 11 [1]

CDK5 0.41 [1]

GSK-3 1.5 [1]

Experimental Protocols
The following is a generalized protocol for the synthesis of 3,6-diamino-1H-pyrazolo[3,4-

b]pyridine, adapted from procedures for similar substrates.

Objective: To synthesize 3,6-diamino-1H-pyrazolo[3,4-b]pyridine from 2-amino-5-
cyanopyridine and hydrazine hydrate.

Materials:

2-Amino-5-cyanopyridine (6-aminonicotinonitrile)

Hydrazine hydrate (85% or higher)

Ethanol or n-propanol

Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer
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Filtration apparatus

Recrystallization solvents (e.g., ethanol, water)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 2-amino-5-cyanopyridine (1.0 equivalent) in a suitable solvent such as

ethanol or n-propanol.

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-8 equivalents) to the

solution. The reaction can be exothermic, so the addition may be done portion-wise or with

cooling if necessary.

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and

maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. The product

may precipitate out of the solution. If so, collect the solid by filtration.

Purification: The crude product can be purified by recrystallization from a suitable solvent or

solvent mixture (e.g., ethanol/water) to yield the pure 3,6-diamino-1H-pyrazolo[3,4-

b]pyridine.
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Caption: General experimental workflow for the synthesis of 3,6-diamino-1H-pyrazolo[3,4-
b]pyridine.

Characterization Data (Expected):

Appearance: Off-white to pale yellow solid.

¹H NMR (DMSO-d₆): Expected signals for aromatic protons on the pyridine and pyrazole

rings, as well as broad singlets for the two amino groups and the N-H of the pyrazole.

¹³C NMR (DMSO-d₆): Signals corresponding to the carbon atoms of the fused heterocyclic

system.

IR (KBr): Characteristic absorption bands for N-H stretching of the amino groups (around

3200-3400 cm⁻¹) and C=N/C=C stretching of the aromatic rings.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 3,6-

diamino-1H-pyrazolo[3,4-b]pyridine (C₆H₇N₅, MW: 149.16 g/mol ).

Safety Precautions
Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment

(gloves, safety glasses, lab coat) in a well-ventilated fume hood.

The reaction may be exothermic. Monitor the temperature during the addition of hydrazine.

Standard laboratory safety procedures should be followed at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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